molecular formula C6H14ClNO B8189055 (3R)-3-methyloxan-3-amine;hydrochloride

(3R)-3-methyloxan-3-amine;hydrochloride

Cat. No.: B8189055
M. Wt: 151.63 g/mol
InChI Key: CIZNGHOPNAVEOR-FYZOBXCZSA-N
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Description

(3R)-3-methyloxan-3-amine;hydrochloride is a chiral amine building block of high value in early-stage pharmaceutical research and process chemistry. Its defined stereochemistry at the 3-position makes it a critical intermediate for constructing more complex molecules with specific three-dimensional architectures. Researchers utilize this compound extensively in the exploration of structure-activity relationships (SAR), particularly in the development of active pharmaceutical ingredients (APIs) where the incorporation of a chiral, substituted oxane scaffold can influence a compound's binding affinity, metabolic stability, and bioavailability. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various organic synthesis and coupling reactions. As a key synthetic intermediate, its primary research applications include serving as a precursor in nucleophilic substitution reactions, as a chiral ligand in catalysis, and as a core structural motif in library design for high-throughput screening against novel biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-3-methyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNGHOPNAVEOR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCOC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Racemic Synthesis : 3-Methyloxan-3-amine is synthesized via cyclization of 3-methyltetrahydrofuran-3-amine precursors under basic conditions.

  • Resolution : The racemic amine is treated with D-mandelic acid in a solvent system (e.g., isopropanol/water), yielding diastereomeric salts. The (R)-enantiomer salt is selectively crystallized.

  • Salt Conversion : The isolated (R)-mandelate salt is treated with aqueous HCl to yield the hydrochloride form.

Key Data:

ParameterConditions/ResultsSource
Resolution SolventIsopropanol/water (1:1)
Diastereomeric Excess>98% ee
Yield (Hydrochloride)85–90%

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of 3-methyloxan-3-one offers a direct route to the (R)-enantiomer.

Method Overview:

  • Ketone Preparation : 3-Methyloxan-3-one is synthesized via oxidation of 3-methyltetrahydrofuran.

  • Reductive Amination : The ketone reacts with ammonia in the presence of a chiral catalyst (e.g., (R)-BINAP/Pd) and reducing agents (e.g., NaBH4).

  • Salt Formation : The amine is treated with HCl gas in ethanol to form the hydrochloride.

Key Data:

ParameterConditions/ResultsSource
Catalyst SystemPd/(R)-BINAP
Reaction Temperature25–30°C
Enantiomeric Excess92–95% ee
Overall Yield75–80%

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-amine unreacted.

Method Overview:

  • Racemic Amine Synthesis : Prepared via methods in Section 1.

  • Enzymatic Acetylation : Lipase (e.g., CAL-B) catalyzes acetylation of the (S)-enantiomer using vinyl acetate.

  • Separation : The unreacted (R)-amine is isolated via filtration or extraction.

  • Hydrochloride Formation : Treated with HCl in methanol.

Key Data:

ParameterConditions/ResultsSource
EnzymeCAL-B (Immobilized)
Conversion48–52%
ee of (R)-Amine>99%
Yield (Hydrochloride)70–75%

Direct Stereoselective Cyclization

A one-pot cyclization strategy avoids racemization by using chiral auxiliaries.

Method Overview:

  • Chiral Auxiliary : (R)-Phenylglycinol is condensed with 3-bromo-3-methyltetrahydrofuran.

  • Cyclization : Intramolecular SN2 reaction forms the oxane ring with retention of configuration.

  • Auxiliary Removal : Hydrolysis under acidic conditions releases the (R)-amine, followed by HCl salt formation.

Key Data:

ParameterConditions/ResultsSource
Cyclization SolventTHF
Reaction Time12–16 hours
Configuration Retention>99%
Overall Yield65–70%

Analytical Validation and Quality Control

Critical quality attributes are verified via:

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity.

  • X-ray Crystallography : Validates absolute configuration of the hydrochloride salt.

  • NMR : ¹H and ¹³C spectra match reference data.

Purity Standards:

ParameterSpecificationSource
Chemical Purity (HPLC)≥99.0%
Enantiomeric Excess≥98% ee
Water Content≤0.5% (Karl Fischer)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Chiral ResolutionHigh ee, scalableRequires racemic precursor85–90%
Asymmetric SynthesisDirect, no resolution neededCostly catalysts75–80%
Enzymatic ResolutionMild conditionsModerate yields70–75%
Direct CyclizationRetention of configurationMulti-step synthesis65–70%

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyloxan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R)-3-methyloxan-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-methyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Ring System and Substituent Position

  • cis-3-Methyl-4-aminotetrahydropyran hydrochloride: The amine at C4 (vs. C3) may alter hydrogen-bonding capacity and reactivity in synthetic pathways .
  • (3R,4S)-4-aminooxan-3-ol hydrochloride: The hydroxyl group at C3 enhances polarity and aqueous solubility, making it more suitable for pharmaceutical formulations .

Functional Group Impact

  • 3-Fluoro Deschloroketamine hydrochloride: The fluorophenyl and cyclohexanone groups confer affinity for NMDA receptors, linked to dissociative effects in forensic studies .
  • Methoxisopropamine hydrochloride: The methoxyphenyl and isopropylamino substituents increase lipophilicity, influencing blood-brain barrier penetration in arylcyclohexylamine research .

Physicochemical Properties

  • Solubility: Hydroxylated derivatives (e.g., (3R,4S)-4-aminooxan-3-ol HCl) exhibit higher water solubility due to polar hydroxyl groups, whereas methyl-substituted analogs (e.g., cis-3-Methyl-4-aminotetrahydropyran HCl) are more lipophilic .
  • Stability: Cyclohexanone-based compounds (e.g., 3-Fluoro Deschloroketamine HCl) show stability ≥5 years at -20°C, suggesting robust storage conditions for lab use .

Q & A

Q. What are the key considerations for optimizing the synthesis of (3R)-3-methyloxan-3-amine hydrochloride to achieve high enantiomeric purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (e.g., 20–80°C) and pressure to minimize racemization. Use chiral catalysts or auxiliaries during cyclization of the oxane ring .
  • Purification : Employ recrystallization with solvents like ethanol/water mixtures to enhance enantiomeric purity. Continuous flow reactors can improve scalability and consistency .
  • Validation : Confirm enantiomeric ratios via chiral HPLC or polarimetry, referencing standards like those for arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of (3R)-3-methyloxan-3-amine hydrochloride?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the oxane ring structure and methyl substitution. Compare with PubChem data for analogous compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) .
  • Chiral Analysis : Chiral HPLC or LC-MS with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers. Cross-validate with optical rotation measurements .
  • Purity Assessment : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) assess thermal stability and detect hydrate/solvate formation .

Q. How should stability studies be designed to evaluate (3R)-3-methyloxan-3-amine hydrochloride under various storage conditions?

Methodological Answer:

  • Storage Conditions : Test stability at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation) with controlled humidity. Monitor via HPLC for decomposition products (e.g., oxane ring opening) .
  • Kinetic Analysis : Use Arrhenius modeling to predict shelf life. For hygroscopic samples, employ Karl Fischer titration to correlate moisture content with degradation rates .

Q. What safety protocols are critical for handling (3R)-3-methyloxan-3-amine hydrochloride in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Waste Management : Neutralize acidic residues (from hydrochloride salts) with sodium bicarbonate before disposal. Segregate hazardous waste for professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for (3R)-3-methyloxan-3-amine hydrochloride across solvent systems?

Methodological Answer:

  • Systematic Solubility Screening : Use a tiered approach:
    • Phase 1: Test in polar (water, DMSO) and non-polar solvents (hexane) at 25°C.
    • Phase 2: Evaluate co-solvents (e.g., ethanol/water mixtures) to identify solubility enhancers.
    • Phase 3: Characterize polymorphs via XRD if solubility varies between batches .
  • Data Normalization : Control for impurities (e.g., residual solvents) using LC-MS and report solvent lot numbers .

Q. What strategies are effective for comparative pharmacological studies between (3R)-3-methyloxan-3-amine hydrochloride and its structural analogs?

Methodological Answer:

  • In Vitro Assays : Screen for receptor binding (e.g., NMDA or σ receptors) using radioligand displacement assays. Compare IC50_{50} values with analogs like 3-fluoro Deschloroketamine hydrochloride .
  • Metabolic Profiling : Use liver microsomes to assess metabolic stability. Monitor demethylation or oxidation pathways via LC-HRMS .

Q. What challenges arise in chiral synthesis of (3R)-3-methyloxan-3-amine hydrochloride, and how can they be mitigated?

Methodological Answer:

  • Racemization Risks : Avoid prolonged heating during cyclization. Use low-temperature (-78°C) lithiation for stereocontrol .
  • Resolution Techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid). Optimize solvent systems for crystallization .

Q. How can researchers validate analytical data when impurities are detected in (3R)-3-methyloxan-3-amine hydrochloride batches?

Methodological Answer:

  • Orthogonal Methods : Combine HPLC (for quantitation) with 1^1H NMR (structural identification) to trace impurities. For example, residual ethyl acetate may appear as a triplet at δ 1.2 ppm .
  • Spiking Experiments : Add suspected impurities (e.g., 3-methyloxan-3-ol) and monitor chromatographic peaks to confirm identity .

Q. Notes

  • Avoid using unvalidated commercial sources (e.g., BenchChem).
  • For synthesis scale-up, consider industrial methods like continuous flow reactors .
  • Always cross-reference analytical data with PubChem or ECHA entries for accuracy .

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